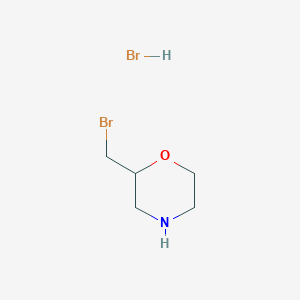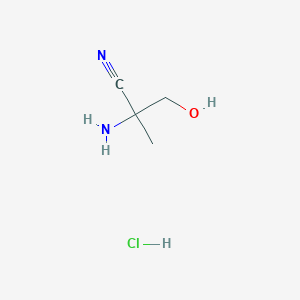![molecular formula C10H15ClN2O B1382888 (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride CAS No. 1414960-53-4](/img/structure/B1382888.png)
(R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride
Overview
Description
“®-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride” is a synthetic compound that has been used in a variety of scientific research applications . It is characterized by polar columns and aqueous-organic mobile phases rich in organic solvents, enhancing ionization for mass spectrometry.
Molecular Structure Analysis
The molecular formula of this compound is C16H19ClN2O3 . The InChI code is InChI=1S/C16H18N2O3.ClH/c19-16 (14-4-2-1-3-5-14)12-17-11-10-13-6-8-15 (9-7-13)18 (20)21;/h1-9,16-17,19H,10-12H2;1H/t16-;/m0./s1 . The molecular weight is 322.78 g/mol .
Physical And Chemical Properties Analysis
This compound is characterized by its polar nature. The solid obtained was dried till to get constant weight to yield 70 gms of ®-1-Phenyl-2- [ [2- (4- nitrophenyl)ethyl] aminojethanol hydrochloride of formula (2) as crystalline solid .
Scientific Research Applications
Radiosynthesis in Herbicide and Safener Studies
- Application : Radiosynthesis techniques involving similar compounds have been utilized in the study of herbicides and safeners, such as the chloroacetanilide herbicide acetochlor and the dichloroacetamide safener R-29148 (Latli & Casida, 1995).
Synthesis in Opioid Agonists Research
- Application : The synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides, with structural similarities to (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride, has been explored for their potential as opioid kappa agonists (Barlow et al., 1991).
Anticancer Drug Development
- Application : Compounds structurally related to (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride have been synthesized and evaluated for their anticancer properties through in silico modeling studies (Sharma et al., 2018).
Novel Synthesis Methods
- Application : Novel methods have been developed for the synthesis of compounds related to (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride, demonstrating the interest in such compounds for various applications (Ворона et al., 2013).
Comparative Metabolism in Herbicide Research
- Application : Research into the metabolism of chloroacetamide herbicides, similar in structure to (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride, has been conducted to understand their effect in human and rat liver microsomes (Coleman et al., 2000).
Receptor Binding Studies
- Application : Studies have been conducted on related compounds for their ability to bind to receptors, such as in acid-binding applications (Karmakar & Baruah, 2008).
Overactive Detrusor Treatment Research
- Application : N-(4-amino-2-butynyl)acetamides, structurally related to (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride, have been synthesized and examined for their potential in treating overactive detrusor, a bladder condition (Take et al., 1992).
Electronic and Biological Interaction Studies
- Application : Structural and electronic properties of compounds similar to (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride have been investigated, including molecular docking studies to explore potential biological activities (Bharathy et al., 2021).
Safety and Hazards
properties
IUPAC Name |
N-[4-[(1R)-1-aminoethyl]phenyl]acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c1-7(11)9-3-5-10(6-4-9)12-8(2)13;/h3-7H,11H2,1-2H3,(H,12,13);1H/t7-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMAKPYPZQWWSK-OGFXRTJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)NC(=O)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)NC(=O)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 1-[(chlorosulfonyl)methyl]cyclobutane-1-carboxylate](/img/structure/B1382808.png)











![1-[3-(Aminomethyl)pyrrolidin-1-yl]ethan-1-one dihydrochloride](/img/structure/B1382828.png)